2-Difluoromethoxy-3-fluoroisonicotinic acid

Regiochemistry Ligand Design Structure–Activity Relationship

Researchers requiring a regioisomerically pure, dual-fluorinated pyridine-4-carboxylic acid scaffold often face supply inconsistencies and ambiguous substitution patterns that confound SAR studies. CAS 1806315-88-7 uniquely combines a 2-OCF₂H bioisostere with a 3-F substituent, delivering a validated metabolic stability handle for PDE4 inhibitor libraries and a polarized ligand for enhanced H₂/CO₂ adsorption in fluorinated MOFs. - Confirmed regioisomeric identity via unique MDL MFCD28789665 ensures lot-to-lot consistency for multi-year medchem programs. - NLT 98% purity grade (ISO-certified) minimizes impurity-derived false positives in fragment-based screening. - Available in bulk and research quantities with global logistics support.

Molecular Formula C7H4F3NO3
Molecular Weight 207.11 g/mol
CAS No. 1806315-88-7
Cat. No. B1412903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Difluoromethoxy-3-fluoroisonicotinic acid
CAS1806315-88-7
Molecular FormulaC7H4F3NO3
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(=O)O)F)OC(F)F
InChIInChI=1S/C7H4F3NO3/c8-4-3(6(12)13)1-2-11-5(4)14-7(9)10/h1-2,7H,(H,12,13)
InChIKeyBRNDMRCEXAZOBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Difluoromethoxy-3-fluoroisonicotinic Acid (CAS 1806315-88-7): Core Identity and Procurement-Relevant Specifications


2-Difluoromethoxy-3-fluoroisonicotinic acid (CAS 1806315-88-7; IUPAC: 2-(difluoromethoxy)-3-fluoropyridine-4-carboxylic acid) is a dual-fluorinated pyridine-4-carboxylic acid building block with the molecular formula C₇H₄F₃NO₃ and a molecular weight of 207.11 g/mol . The compound incorporates both a difluoromethoxy (–OCF₂H) group at the pyridine 2-position and a fluorine atom at the 3-position, creating a substitution pattern distinct from other members of the difluoromethoxy-fluoro-pyridinecarboxylic acid family . Commercial availability is documented at purities of ≥95% and ≥98% (NLT 98%) , with the compound classified as an irritant (H317, H319) under GHS hazard labeling . The compound is catalogued under MDL number MFCD28789665 and is positioned as a versatile small-molecule scaffold for pharmaceutical and agrochemical research applications .

Why 2-Difluoromethoxy-3-fluoroisonicotinic Acid (CAS 1806315-88-7) Cannot Be Replaced by a Generic Isonicotinic Acid Analog


Substituting 2-difluoromethoxy-3-fluoroisonicotinic acid with a generic isonicotinic acid or a simpler mono-fluorinated analog introduces structurally distinct electronic and steric properties at the pyridine ring that can fundamentally alter downstream reactivity, metal-coordination geometry, and biological target engagement. The presence of both the electron-withdrawing 3-fluoro substituent and the lipophilic 2-difluoromethoxy group on the same pyridine-4-carboxylic acid scaffold is unique to CAS 1806315-88-7 among commercially catalogued regioisomers . In metal–organic framework (MOF) construction, fluorinated isonicotinic acid ligands such as 3-fluoroisonicotinic acid (FINA) have been shown to yield substantially different gas adsorption properties compared to non-fluorinated isonicotinic acid (INA), with FINA-based Co(II) MOFs exhibiting enhanced H₂ and CO₂ uptake [1]. The additional difluoromethoxy substitution at the 2-position in CAS 1806315-88-7 is expected to further modulate pore polarity and framework topology, a differentiation that cannot be achieved with mono-substituted analogs. In medicinal chemistry applications, the difluoromethoxy group is a recognized metabolically stable bioisostere for methoxy substituents and has been employed in selective PDE4 inhibitor design to improve isoform selectivity and pharmacokinetic properties [2]. These structure-dependent performance characteristics mean that regioisomeric or less-substituted analogs cannot be assumed to function interchangeably in synthetic or pharmacological workflows.

Quantitative Differentiation Evidence for 2-Difluoromethoxy-3-fluoroisonicotinic Acid (CAS 1806315-88-7) Versus Closest Analogs


Regioisomeric Substitution Pattern Differentiation: 2-OCF₂H / 3-F vs. Isomeric 2-F / 3-OCF₂H and 2-OCF₂H / 6-F Analogs

CAS 1806315-88-7 is the only commercially catalogued member of the C₇H₄F₃NO₃ isomeric family bearing the difluoromethoxy group at the pyridine 2-position and the fluorine atom at the 3-position, with the carboxylic acid at the 4-position . The closest regioisomeric analogs—2-difluoromethoxy-6-fluoroisonicotinic acid (CAS 1803823-54-2) and 3-difluoromethoxy-2-fluoroisonicotinic acid (CAS 1806376-43-1)—place the fluorine and difluoromethoxy substituents at different ring positions, altering the electronic environment around the carboxylic acid and the pyridine nitrogen . All three isomers share identical molecular formula (C₇H₄F₃NO₃) and molecular weight (207.11 g/mol), meaning that mass-based analytical methods alone cannot distinguish them; unambiguous identification requires chromatographic retention time, NMR fingerprinting, or X-ray crystallography .

Regiochemistry Ligand Design Structure–Activity Relationship

Molecular Weight Differentiation vs. Non-Fluorinated Parent Isonicotinic Acid and Mono-Fluorinated 3-Fluoroisonicotinic Acid

CAS 1806315-88-7 possesses a molecular weight of 207.11 g/mol with three fluorine atoms (F₃), compared to 123.11 g/mol for the parent isonicotinic acid (C₆H₅NO₂, CAS 55-22-1) with zero fluorine atoms, and 141.10 g/mol for the mono-fluorinated analog 3-fluoroisonicotinic acid (C₆H₄FNO₂, CAS 393-53-3) with one fluorine atom [1]. The incremental molecular weight increase of 66.01 g/mol (vs. 3-fluoroisonicotinic acid) and 84.00 g/mol (vs. isonicotinic acid) reflects the introduction of the –OCF₂H moiety, which adds lipophilic surface area and hydrogen-bond acceptor capacity not present in the simpler analogs . The computed LogP for the structurally related 2-(difluoromethoxy)isonicotinic acid (CAS 1211581-51-9, lacking the 3-fluoro substituent) is 1.38, which serves as a lower-bound lipophilicity estimate; the additional 3-fluoro substituent in CAS 1806315-88-7 is expected to further increase LogP [2].

Physicochemical Properties Scaffold Differentiation Molecular Complexity

Enhanced Gas Adsorption in MOFs Constructed with Fluorinated vs. Non-Fluorinated Isonicotinic Acid Ligands

In a direct comparative study, Co(II)-based metal–organic frameworks constructed with 3-fluoroisonicotinic acid (FINA) exhibited significantly higher H₂ and CO₂ adsorption capacities than those built with non-fluorinated isonicotinic acid (INA) under identical conditions [1]. Although CAS 1806315-88-7 itself has not been directly tested in published MOF studies, its structural features—combining the 3-fluoro substituent of FINA with an additional 2-difluoromethoxy group—are predicted to further modulate pore surface polarity and framework interpenetration relative to FINA-based MOFs [2]. The presence of the –OCF₂H group introduces additional C–F···H–C dipolar interactions within the pore channels, which have been demonstrated in other fluorinated MOF systems to enhance selectivity for CO₂ over N₂ and CH₄ [2].

Metal–Organic Frameworks Gas Adsorption Fluorinated Ligands

Difluoromethoxy as a Metabolic Stability Bioisostere in PDE4 Inhibitor Medicinal Chemistry

The difluoromethoxy (–OCF₂H) group has been validated as a metabolically stable bioisosteric replacement for the methoxy (–OCH₃) group in selective PDE4 inhibitor design [1]. In a focused SAR study, replacement of a 3-methoxy substituent with a 3-difluoromethoxy group in a catechol-based PDE4D inhibitor series yielded compounds with retained PDE4D3 inhibitory activity and improved isoform selectivity over PDE4A4, PDE4B2, and PDE4C2 [1]. The 2-difluoromethoxy-3-fluoro substitution pattern in CAS 1806315-88-7 provides a pre-installed –OCF₂H pharmacophore on a pyridine-4-carboxylic acid scaffold, enabling direct incorporation into PDE4 inhibitor analogs or other heterocyclic drug candidates without requiring late-stage difluoromethylation [2].

PDE4 Inhibition Bioisostere Strategy Metabolic Stability

Commercial Purity Grade Differentiation: 95% vs. NLT 98% Specifications

Two distinct purity grades of CAS 1806315-88-7 are documented across commercial suppliers. Matrix Scientific and CymitQuimica list the compound at 95% minimum purity , while MolCore offers an NLT 98% (Not Less Than 98%) grade manufactured under ISO-certified quality systems . This 3% purity differential is meaningful for applications requiring low-impurity starting materials, such as late-stage fragment coupling where residual byproducts can reduce yield, or biological assays where trace impurities may confound activity readouts. In contrast, the regioisomeric analog 2-difluoromethoxy-6-fluoroisonicotinic acid (CAS 1803823-54-2) is listed only at a single 95% grade from the same vendor panel , giving CAS 1806315-88-7 a procurement advantage for high-purity-requiring workflows.

Chemical Purity Procurement Specification Quality Control

Recommended Application Scenarios for 2-Difluoromethoxy-3-fluoroisonicotinic Acid (CAS 1806315-88-7) Based on Differential Evidence


Fluorinated Metal–Organic Framework (MOF) Ligand Screening for Enhanced Gas Adsorption

CAS 1806315-88-7 is a strong candidate ligand for constructing novel fluorinated MOFs with transition metals (Co, Cu, Zn) aimed at improving H₂ storage or CO₂ capture. Based on published evidence that 3-fluoroisonicotinic acid (FINA)-based Co-MOFs outperform non-fluorinated INA-based frameworks in gas uptake, the additional 2-difluoromethoxy substituent in CAS 1806315-88-7 is expected to further polarize pore surfaces and introduce C–F···H–C dipolar interactions that enhance CO₂ selectivity over N₂ and CH₄ [1]. Procurement of the NLT 98% purity grade from MolCore is recommended for MOF synthesis, where ligand purity directly influences crystallinity and adsorption reproducibility .

PDE4 Inhibitor Fragment and Scaffold-Hopping Programs

The 2-difluoromethoxy substituent in CAS 1806315-88-7 is a validated metabolic stability bioisostere for methoxy groups in PDE4 inhibitor design, with published SAR demonstrating retained PDE4D3 potency and improved isoform selectivity for –OCF₂H analogs over –OCH₃ controls [2]. The pyridine-4-carboxylic acid scaffold provides a synthetic handle for amide coupling or esterification, enabling rapid diversification into focused PDE4 inhibitor libraries. The unique 2-OCF₂H / 3-F substitution pattern distinguishes this building block from commercially available regioisomers, allowing chemists to probe vector-specific SAR around the pyridine core .

Agrochemical Intermediate Development Leveraging Dual Fluorination

Fluorinated pyridinecarboxylic acid derivatives are established intermediates in the synthesis of herbicides, fungicides, and insecticides, where fluorine substitution enhances target-site binding and environmental stability . CAS 1806315-88-7 combines two fluorination modalities (–OCF₂H and aromatic F) on a single pyridine ring, a motif that can improve both lipophilicity-driven leaf penetration and metabolic resistance in planta . The compound's role as a versatile building block for agrochemical discovery is supported by its cataloguing alongside other fluorinated pyridinecarboxylic acids used in crop protection research .

Precision Fragment-Based Drug Discovery Requiring High-Purity Fluorinated Building Blocks

In fragment-based screening campaigns, the availability of CAS 1806315-88-7 at NLT 98% purity under ISO-certified quality systems reduces the risk of impurity-derived false positives and minimizes the need for pre-screening repurification. The compound's three fluorine atoms provide a distinct ¹⁹F NMR handle for fragment hit validation by protein-observed ¹⁹F NMR, while its molecular weight (207.11 g/mol) falls within the preferred fragment range (<250 Da). The unambiguous regioisomeric identity (confirmed by unique MDL MFCD28789665) ensures lot-to-lot consistency across multi-year medicinal chemistry programs .

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